molecular formula C7H8O2S B1296924 Methyl 3-methylthiophene-2-carboxylate CAS No. 81452-54-2

Methyl 3-methylthiophene-2-carboxylate

Cat. No.: B1296924
CAS No.: 81452-54-2
M. Wt: 156.2 g/mol
InChI Key: BRWROFVPMUPMJQ-UHFFFAOYSA-N
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Description

Methyl 3-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has led to the development of drugs with anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methylthiophene-2-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    3-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of methyl 3-methylthiophene-2-carboxylate.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Another thiophene derivative with applications in organic synthesis and pharmaceuticals.

    3-Methyl-2-thiophenecarboxaldehyde: Used in the synthesis of various thiophene-based compounds.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its acid or aldehyde counterparts. This makes it particularly valuable in the synthesis of ester-containing thiophene derivatives, which have unique applications in material science and pharmaceuticals.

Properties

IUPAC Name

methyl 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWROFVPMUPMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342325
Record name methyl 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81452-54-2
Record name methyl 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-methylthiophene (10.0 g, 0.0565 mol) was slowly added dropwise over a 60 minute period to a slurry of magnesium turnings (1.72 g, 0.0706) in THF. During the course of the addition, the exotherm was controlled to <40° C. by external cooling with a water bath. After the addition was completed, the resulting mixture was stirred at ambient temperature for 60 minutes. Dimethylcarbonate (7.63 g, 0.0847 mol) was then added dropwise over a 5-minute period, and the reaction mixture was stirred at ambient temperature for 4 hours. The reaction mixture was quenched by the addition of 6 M HCl (50 mL), and extracted with ethylacetate (100 mL). The organic phase was washed with water (25 mL), followed by saturated aqueous NaHCO3. Concentration of the organic phase then gave 7.38 g (84%) of methyl 3-methyl-2-thiophenecarboxylate as a light yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-Methylthiophene-2-carboxylic acid (15 g, 105 mmol, 1.0 eq) in methanol (150 mL) was added cone sulfuric acid (7.5 mL) drop wise and refluxed for 12 h. The solvent was evaporated under vacuum and the residue was taken into ethyl acetate (200 mL), washed with water (2×50 mL), saturated aqueous sodium bicarbonate solution (2×50 mL), brine (50 mL), dried (Na2SO4) and filtered. The filtrate was evaporated under vacuum to afford 20 g (97%) of the desired product as a oil. 1HNMR (400 MHz, CDCl3) δ 7.38 (d, J=5.0 Hz, 1H), 6.91 (d, J=5.0 Hz, 1H), 3.85 (s, 3H), 2.55 (s, 3H); ESI-MS [(m/z) 157 (MH)+]
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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